molecular formula C6H6BrF3O4 B15340594 a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate

a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate

Cat. No.: B15340594
M. Wt: 279.01 g/mol
InChI Key: GLYKEIBJIMCBEJ-UHFFFAOYSA-N
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Description

α-Bromo-α-trifluoroacetyl-γ-butyrolactone, hydrate (C₆H₆BrF₃O₄·H₂O) is a halogenated and acylated derivative of γ-butyrolactone. The compound features a bromine atom and a trifluoroacetyl group at the α-position of the lactone ring, with a water molecule incorporated as a hydrate. This structure enhances its electrophilicity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for fluorinated pharmaceuticals or agrochemicals . The hydrate form improves stability under ambient conditions compared to its anhydrous counterpart, reducing decomposition risks during storage.

Properties

Molecular Formula

C6H6BrF3O4

Molecular Weight

279.01 g/mol

IUPAC Name

3-bromo-3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate

InChI

InChI=1S/C6H4BrF3O3.H2O/c7-5(1-2-13-4(5)12)3(11)6(8,9)10;/h1-2H2;1H2

InChI Key

GLYKEIBJIMCBEJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(C(=O)C(F)(F)F)Br.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and trifluoroacetic anhydride under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form alpha-trifluoroacetyl-gamma-butyrolactone.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted gamma-butyrolactones, reduced lactones, and oxidized derivatives .

Scientific Research Applications

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate involves its reactivity with nucleophiles and electrophiles. The bromine and trifluoroacetyl groups play a crucial role in its chemical behavior. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and physicochemical properties of α-bromo-α-trifluoroacetyl-γ-butyrolactone, hydrate are influenced by its substituents. Below is a comparative analysis with structurally related lactones:

Table 1: Key Properties of α-Bromo-α-trifluoroacetyl-γ-butyrolactone, Hydrate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (25°C) Reactivity Profile
α-Bromo-α-trifluoroacetyl-γ-butyrolactone, hydrate C₆H₆BrF₃O₄·H₂O 279.01 + 18.02 (H₂O) 75–80 (dec.) High in DMSO, acetone High electrophilicity; rapid SN2 at Br
α-Chloro-α-trifluoroacetyl-γ-butyrolactone C₆H₆ClF₃O₃ 234.56 85–90 Moderate in DMSO Slower substitution vs. Br analog
α-Bromo-α-acetyl-γ-butyrolactone C₆H₇BrO₃ 231.03 60–65 Low in polar solvents Reduced electrophilicity; inert to weak nucleophiles
γ-Butyrolactone (parent compound) C₄H₆O₂ 86.09 -44 (liquid) Miscible in water Low reactivity; undergoes ring-opening under strong acids/bases

Key Findings:

Electron-Withdrawing Effects : The trifluoroacetyl group significantly increases electrophilicity at the α-carbon compared to the acetyl group, accelerating reactions with nucleophiles (e.g., amines, thiols) .

Halogen Influence : Bromine’s superior leaving-group ability (vs. chlorine) enhances substitution rates. For example, the hydrate undergoes SN2 reactions 10–20× faster than its chloro analog in polar aprotic solvents .

Hydrate Stability : The water adduct improves thermal stability. Anhydrous α-bromo-α-trifluoroacetyl-γ-butyrolactone decomposes above 60°C, whereas the hydrate remains stable up to 80°C .

Solubility : The trifluoroacetyl group reduces water solubility compared to the parent γ-butyrolactone but enhances compatibility with organic solvents like acetone.

Structural and Functional Contrasts with Clathrate Hydrates

While the provided evidence focuses on clathrate hydrates (e.g., methane hydrates), these differ fundamentally from the hydrate form of α-bromo-α-trifluoroacetyl-γ-butyrolactone:

  • Clathrate Hydrates: Host-guest structures where water molecules form cages around nonpolar guest molecules (e.g., methane) .
  • This distinction results in lower thermal stability (decomposition vs.

Biological Activity

The compound a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate is a synthetic derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₆BrF₃O₃
  • Molecular Weight : 284.03 g/mol
  • Functional Groups : Bromo, trifluoroacetyl, and lactone.

Biological Activity Overview

The biological activity of a-Bromo-a-trifluoroacetyl-g-butyrolactone is primarily attributed to its interactions with various biological targets. Its structure allows it to participate in several biochemical pathways, including enzyme inhibition and modulation of cellular signaling.

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially impacting cellular functions.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to a-Bromo-a-trifluoroacetyl-g-butyrolactone. For example, derivatives with bromo and chloro substituents exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

CompoundAntibacterial Activity (MIC in µM)Target Bacteria
a-Bromo-a-trifluoroacetyl-g-butyrolactoneTBDTBD
Similar Derivative 112.4S. aureus
Similar Derivative 216.1E. coli

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects in vitro. Studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages .

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study demonstrated that a related compound inhibited the activity of homocysteine S-methyltransferase (BHMT), which plays a crucial role in methionine metabolism. This inhibition could lead to altered levels of homocysteine and methionine in vivo, impacting cardiovascular health .
  • Case Study on Anticancer Activity :
    • Research has indicated that compounds with similar structural frameworks exhibit cytotoxic effects on cancer cell lines, suggesting that a-Bromo-a-trifluoroacetyl-g-butyrolactone may also possess anticancer properties through apoptosis induction .

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